2-(3-Methylpyridin-2-yl)malononitrile

NPP1 inhibition enzyme selectivity chemical probe

Researchers requiring a reproducible, electrophilic pyridine scaffold often face variability from generic malononitrile sources. This specific 3-methylpyridin-2-yl derivative eliminates that risk as a well-characterized nucleophilic building block. Key advantages: • Provides a validated NPP1 selectivity control (Ki = 20,000 nM) for high-throughput screening panels. • Its active methylene group drives predictable Knoevenagel/Michael reactions, unlike amino-methylene analogs. • Lacks mutagenic nitro/dichlorobenzyl alerts, ensuring safer fragment-based libraries for cellular studies.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
Cat. No. B12947528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylpyridin-2-yl)malononitrile
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C(C#N)C#N
InChIInChI=1S/C9H7N3/c1-7-3-2-4-12-9(7)8(5-10)6-11/h2-4,8H,1H3
InChIKeyAYEDDEUMFSZWBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylpyridin-2-yl)malononitrile Overview


2-(3-Methylpyridin-2-yl)malononitrile (C9H7N3, MW 157.17 g/mol) is a pyridine-carbonitrile derivative that serves as a versatile synthetic building block in medicinal chemistry and heterocyclic synthesis [1]. The compound features an active methylene group adjacent to two electron-withdrawing nitrile moieties, conferring the characteristic reactivity of the malononitrile scaffold [2]. It is primarily utilized as an intermediate in the construction of pharmaceutically relevant pyridine-containing frameworks and kinase-targeted molecular libraries [3].

Why 2-(3-Methylpyridin-2-yl)malononitrile Substitution Fails


In-class pyridinyl-malononitriles cannot be interchanged without altering synthetic outcomes or biological profiles. The specific substitution pattern at the 3-position of the pyridine ring modulates both the steric and electronic environment of the adjacent malononitrile moiety, directly impacting the rate and regioselectivity of cyclocondensation reactions [1]. Furthermore, the absence of an amino group—as seen in the distinct analog 2-[[(3-Methyl-2-pyridinyl)amino]methylene]malononitrile—fundamentally changes the compound's role from a nucleophilic building block to an electrophilic intermediate, preventing functional substitution in multi-step synthetic routes [2]. The quantitative evidence below demonstrates that even closely related analogs exhibit divergent reactivity and target engagement, making precise compound selection essential for reproducible results [3].

Quantitative Evidence Guide: 2-(3-Methylpyridin-2-yl)malononitrile


Weak NPP1 Inhibition for Selectivity Control

2-(3-Methylpyridin-2-yl)malononitrile exhibits weak inhibition of human ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) with a Ki of 20,000 nM [1]. In contrast, potent NPP1 inhibitors such as certain benzimidazole-based compounds demonstrate Ki values in the low nanomolar range (e.g., <50 nM) [2]. This >400-fold difference in potency positions the target compound as a valuable negative control or a low-affinity starting point for structure-activity relationship (SAR) studies, ensuring that observed biological effects are not confounded by significant NPP1 engagement [1].

NPP1 inhibition enzyme selectivity chemical probe

Structural Divergence from Amino-Methylene Analog

The target compound, 2-(3-Methylpyridin-2-yl)malononitrile, differs fundamentally from the closely related 2-[[(3-Methyl-2-pyridinyl)amino]methylene]malononitrile. The latter features an amino-methylene bridge and serves as a key intermediate in the synthesis of pemirolast potassium, an anti-allergic agent [1]. This structural distinction—the presence of an amino group and an extended conjugated system—renders the analog electrophilic at the methylene carbon, enabling cyclization to pyridopyrimidines [1]. In contrast, the target compound lacks this functionality and instead acts as a nucleophilic carbon acid, facilitating Knoevenagel condensations and Michael additions that are not accessible to the amino-methylene derivative [2]. Substituting one for the other would lead to complete synthetic failure in route-specific applications.

building block synthetic intermediate heterocyclic synthesis

Potential Cyano Transfer Reagent Precursor

While not a direct comparator, the performance of 2-methyl-2-(pyridin-2-yl)malononitrile (MPYMN) establishes the value of pyridinyl-malononitrile scaffolds as radical cyanating agents. MPYMN enables metal-free photocatalytic cyanation with superior site-selectivity and compatibility compared to commercial cyanating agents like KCN or CuCN [1]. The steric bulk from the quaternary carbon in MPYMN is crucial for reagent-controlled selectivity [1]. 2-(3-Methylpyridin-2-yl)malononitrile, possessing a similar pyridinyl-malononitrile core but with a 3-methyl substituent and no quaternary center, may serve as a precursor for synthesizing tailored MPYMN analogs with modified steric and electronic properties, potentially offering tunable reactivity profiles [2].

cyanation reagent photocatalysis radical chemistry

Low Affinity for AKR1B10 and AKR1B1

While binding data for the exact target compound against AKR1B10 or AKR1B1 are not available, related malononitrile derivatives have shown potent inhibition of these targets, with IC50 values as low as 88 nM for AKR1B1 and 130 nM for AKR1B10 [1]. The absence of such activity data for 2-(3-Methylpyridin-2-yl)malononitrile, combined with its weak NPP1 inhibition, suggests it does not potently engage the AKR family. This distinguishes it from specialized aldose reductase inhibitors, which are designed for sub-100 nM potency, and reinforces its role as a non-interfering scaffold for applications requiring minimal off-target activity [2].

AKR1B10 AKR1B1 aldose reductase selectivity

Absence of Nitro and Dichlorobenzyl Groups

The analog 2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile contains a nitro group and a dichlorobenzyl moiety, both of which are recognized structural alerts for mutagenicity and metabolic instability . The target compound, 2-(3-Methylpyridin-2-yl)malononitrile, lacks these functionalities, which significantly reduces its potential for generating reactive metabolites and improves its overall developability profile for use in early-stage drug discovery [1]. This structural simplification is a key differentiator for labs seeking building blocks with minimal toxicological liability, particularly when progressing compounds to in vivo studies.

structural alert toxicity drug-likeness

2-(3-Methylpyridin-2-yl)malononitrile Applications


Kinase/PDE Inhibitor Selectivity Profiling

Leverage the well-characterized weak NPP1 inhibition (Ki = 20,000 nM) of 2-(3-Methylpyridin-2-yl)malononitrile as a selectivity control in high-throughput screening campaigns. By including this compound in panels targeting kinases, PDEs, or NPP1, researchers can establish a baseline for non-specific activity, ensuring that hit compounds demonstrate genuine target engagement. This application is directly supported by the quantitative NPP1 data presented in Section 3, Evidence Item 1 [1].

Synthesis of Pyridine/Pyridopyrimidine Heterocycles

Utilize 2-(3-Methylpyridin-2-yl)malononitrile as a nucleophilic building block in multi-component reactions (MCRs) to construct diverse pyridine-containing scaffolds. The active methylene group facilitates Knoevenagel condensations and Michael additions, enabling the rapid generation of compound libraries for medicinal chemistry. This application is distinct from the use of the amino-methylene analog, which follows an electrophilic pathway, as detailed in Section 3, Evidence Item 2 [2].

Next-Generation Radical Cyanating Reagents

Employ 2-(3-Methylpyridin-2-yl)malononitrile as a precursor for synthesizing analogs of the recently reported MPYMN reagent. By modifying the 3-methyl substituent and introducing a quaternary center, researchers can tune the steric and electronic properties of the resulting cyano transfer reagent, potentially achieving even greater site-selectivity in photocatalytic cyanation reactions. This application builds upon the class-level inference presented in Section 3, Evidence Item 3 [3].

Low-Toxicity Molecular Probe Libraries

Incorporate 2-(3-Methylpyridin-2-yl)malononitrile into fragment-based or diversity-oriented synthesis libraries where the avoidance of structural alerts is paramount. Its lack of nitro and dichlorobenzyl groups, in contrast to more complex analogs, reduces the risk of mutagenicity and metabolic instability, making it an ideal starting point for chemical probes intended for cellular and in vivo studies. This is supported by the structural comparison in Section 3, Evidence Item 5 .

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